molecular formula C15H29N3O B6994851 (1,4-Dimethyl-1,4-diazepan-6-yl)-(4-ethylpiperidin-1-yl)methanone

(1,4-Dimethyl-1,4-diazepan-6-yl)-(4-ethylpiperidin-1-yl)methanone

Cat. No.: B6994851
M. Wt: 267.41 g/mol
InChI Key: UVTVYUZWXDTLCB-UHFFFAOYSA-N
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Description

(1,4-Dimethyl-1,4-diazepan-6-yl)-(4-ethylpiperidin-1-yl)methanone is a complex organic compound that belongs to the class of diazepanes and piperidines. This compound is characterized by its unique structure, which includes a diazepane ring substituted with methyl groups and a piperidine ring substituted with an ethyl group. The methanone group bridges these two rings, creating a distinctive molecular framework.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1,4-Dimethyl-1,4-diazepan-6-yl)-(4-ethylpiperidin-1-yl)methanone typically involves multi-step organic reactions. The process begins with the preparation of the diazepane and piperidine precursors. These precursors are then subjected to a series of reactions, including alkylation, acylation, and cyclization, to form the final compound. The reaction conditions often require specific catalysts, solvents, and temperature controls to ensure the desired product yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound is scaled up using large reactors and continuous flow systems. The process is optimized for efficiency, cost-effectiveness, and safety. Key considerations include the selection of raw materials, reaction kinetics, and purification techniques to achieve high-quality output.

Chemical Reactions Analysis

Types of Reactions

(1,4-Dimethyl-1,4-diazepan-6-yl)-(4-ethylpiperidin-1-yl)methanone undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or ketones.

    Reduction: Reduction reactions can convert the methanone group to a hydroxyl group.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, where functional groups are replaced by others.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions such as temperature, pressure, and solvent choice are crucial for controlling the reaction pathways and product formation.

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols. Substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives of the original compound.

Scientific Research Applications

Chemistry

In chemistry, (1,4-Dimethyl-1,4-diazepan-6-yl)-(4-ethylpiperidin-1-yl)methanone is used as a building block for synthesizing more complex molecules. Its unique structure makes it valuable for studying reaction mechanisms and developing new synthetic methodologies.

Biology

In biological research, this compound is investigated for its potential interactions with biological macromolecules. Studies focus on its binding affinity to proteins, enzymes, and nucleic acids, which can provide insights into its biological activity and potential therapeutic applications.

Medicine

In medicine, this compound is explored for its pharmacological properties. Researchers are interested in its potential as a drug candidate for treating various diseases, including neurological disorders and infections.

Industry

In the industrial sector, this compound is used in the development of new materials and chemical products. Its reactivity and stability make it suitable for applications in polymer science, coatings, and specialty chemicals.

Mechanism of Action

The mechanism of action of (1,4-Dimethyl-1,4-diazepan-6-yl)-(4-ethylpiperidin-1-yl)methanone involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or ion channels, depending on the context of its application. The compound’s effects are mediated through binding to these targets, altering their activity and triggering downstream signaling pathways. Detailed studies on its molecular interactions and pathways are essential for understanding its full range of biological effects.

Comparison with Similar Compounds

Similar Compounds

  • (1,4-Dimethyl-1,4-diazepan-6-yl)methanol
  • (1,4-Dimethyl-1,4-diazepan-6-yl)amine
  • (4-Ethylpiperidin-1-yl)methanone

Uniqueness

Compared to similar compounds, (1,4-Dimethyl-1,4-diazepan-6-yl)-(4-ethylpiperidin-1-yl)methanone stands out due to its dual ring structure and the presence of both diazepane and piperidine moieties. This unique combination imparts distinct chemical and biological properties, making it a versatile compound for various applications. Its ability to undergo diverse chemical reactions and interact with multiple molecular targets further enhances its utility in research and industry.

Properties

IUPAC Name

(1,4-dimethyl-1,4-diazepan-6-yl)-(4-ethylpiperidin-1-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H29N3O/c1-4-13-5-7-18(8-6-13)15(19)14-11-16(2)9-10-17(3)12-14/h13-14H,4-12H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UVTVYUZWXDTLCB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1CCN(CC1)C(=O)C2CN(CCN(C2)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H29N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

267.41 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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